6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. The molecule is substituted with a chlorine atom at position 6 and methyl groups at positions 1 and 3. For instance, 3,5-dichloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine (a structural analog) was synthesized via refluxing in toluene and tetrahydrofuran (THF), followed by silica gel chromatography . The chlorine and methyl substituents likely influence the compound’s electronic properties, lipophilicity, and binding interactions in biological systems.
Properties
CAS No. |
63725-53-1 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-1,4-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)11-8-6(5)4-10-12(8)2/h3-4H,1-2H3 |
InChI Key |
IIPAFJCPHFAMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2C)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Pyrazolo[3,4-b]pyridine Synthesis
Pyrazolo[3,4-b]pyridines are bicyclic heterocycles formed by the fusion of a pyrazole ring to a pyridine ring. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, is more stable and more widely studied than its 2H counterpart. The synthesis of these compounds typically involves ring-closure reactions starting from substituted pyridine derivatives or pyrazole precursors, with various catalytic and solvent systems employed to optimize yield and purity.
Specific Preparation Method for 6-Chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine
A patented method (CN105801574A) provides a detailed and efficient synthesis route for 1H-pyrazolo[3,4-b]pyridine compounds, which can be adapted to synthesize 6-chloro-1,4-dimethyl derivatives. The key features of this method include:
- Starting Material : 2-chloro-3-pyridinecarboxaldehyde, which introduces the chlorine atom at the 6-position of the pyridine ring.
- Solvent : Dimethylformamide (DMF), chosen for its ability to dissolve both organic and inorganic components and facilitate the ring-closure reaction.
- Catalyst : Hydroxylamine hydrochloride (oxammonium hydrochloride), which promotes the ring closure by reacting with the aldehyde group.
- Base : Triethylamine, used to neutralize the reaction medium and facilitate the reaction progress.
- Reaction Conditions : The reaction is conducted at about 60 °C for 6 to 8 hours under stirring, monitored by thin-layer chromatography (TLC) to ensure completion.
Experimental Data and Yield Optimization
The patent provides several experimental embodiments demonstrating the effect of varying catalyst amounts on yield. The results are summarized below:
| Experiment No. | 2-Chloro-3-pyridinecarboxaldehyde (g, mmol) | Hydroxylamine Hydrochloride (g, molar ratio) | Triethylamine (mL) | Reaction Time (h) | Yield (%) | Product Mass (g) |
|---|---|---|---|---|---|---|
| 1 | 20 (141.3) | 10 (1:1) | 100 | 6 | 43 | 7.3 |
| 2 | 20 (141.3) | 50 (5:1) | 100 | 8 | 71 | 12 |
| 3 | 20 (141.3) | 25 (2.5:1) | 100 | 8 | 85 | 15.2 |
The highest yield (85%) was achieved using a 2.5:1 molar ratio of hydroxylamine hydrochloride to the aldehyde starting material, indicating a balance between catalyst amount and reaction efficiency.
Reaction Mechanism Insights
The preparation involves a ring-closure reaction where the hydroxylamine hydrochloride reacts with the aldehyde group of 2-chloro-3-pyridinecarboxaldehyde, forming an intermediate oxime. Subsequent cyclization under basic conditions (triethylamine) and heating leads to the formation of the pyrazolo[3,4-b]pyridine core with the chlorine substituent retained at the 6-position.
The methyl groups at positions 1 and 4 of the pyrazolo ring can be introduced either by using methyl-substituted precursors or via methylation steps post ring closure, depending on the synthetic route chosen. The patent primarily focuses on the ring closure step; however, methylation strategies are well-documented in the literature for similar pyrazolo[3,4-b]pyridine derivatives.
Alternative Synthetic Routes and Considerations
Literature reviews indicate that pyrazolo[3,4-b]pyridines can also be synthesized starting from preformed pyrazole or pyridine rings with various substitution patterns. These methods include:
- Condensation Reactions : Between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds to form pyrazole rings followed by pyridine ring formation.
- Cyclization via 1,3-Diketones : Using 5-amino-pyrazoles treated with 1,3-diketones in acidic media to form the fused bicyclic system.
- Tautomeric Control : Ensuring the formation of the 1H-tautomer, which is more stable and biologically relevant, by controlling reaction conditions and substituent patterns.
Such methods may require more steps or harsher conditions but allow for greater flexibility in functional group introduction.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or case studies for the compound "6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine." However, the search results do provide some context regarding similar compounds and related research areas.
Related Chemical Information
- Chemical Identification: "6-chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine" has a molecular formula of C12H10ClN3S and a molecular weight of 263.75 . It is also identified by the CAS number 650592-18-0 .
- Related Compounds: Research has been conducted on novel pyrazolo[3,4-b]pyridine derivatives to identify new antimicrobial and antiproliferative agents .
Pyrazolo[3,4-b]pyridine Derivatives
- Biological Activities: Pyrazolo[3,4-b]pyridine derivatives have various pharmacological and biological activities . These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
- Synthesis: Novel heterocyclic pyridine derivatives, including Schiff’s bases, 4-thiazolidinones, and azetidin-2-ones bearing pyrazolo[3,4-b]pyridine moiety, have been synthesized to identify compounds with better therapeutic activities .
Cosmetic and Pharmaceutical Applications
- Cosmetic Product Safety: Cosmetic producers must ensure the safety and stability of their products, following guidelines such as the European Union Directive (1223/2009) . New cosmetic products undergo thorough investigation for safety and effectiveness .
- Topical Formulations: Experimental design techniques can optimize the development of stable, safe, and effective cosmetic products . Assessing the bioavailability and toxicity of drug molecules in topical formulations is crucial .
Mechanism of Action
The mechanism of action of 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pyrazolo[3,4-b]pyridine derivatives vary significantly based on substituent type and position, which dictate their chemical reactivity and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Position and Activity: Chlorine at position 6 (as in the target compound) vs. positions 3 and 5 (in 3,5-dichloro analog) may alter steric and electronic interactions.
- Methyl Groups : Methyl substituents at positions 1 and 4 enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting agents .
- Functional Groups : Carboxamide or amine groups at position 3 (e.g., riociguat) are associated with vasodilation and enzyme modulation, whereas chlorine/methyl groups may favor kinase inhibition or antimicrobial activity .
Pharmacological Comparisons
- Antimicrobial Activity: Pyrazolo[3,4-b]pyridines with 3-substituted thiourea or thiazolidinone moieties (e.g., compounds 4a–d, 6a–c) exhibit potent antimicrobial effects (MIC = 2–8 µg/mL against Staphylococcus aureus) and DHFR inhibition (IC50 = 0.8–1.2 µM) . The absence of such substituents in 6-chloro-1,4-dimethyl derivatives suggests divergent applications.
- Kinase Inhibition: Planar aromatic systems (e.g., 4,6-diphenyl derivatives) are critical for MNK1/2 inhibition, while non-planar or electron-deficient substituents reduce activity .
- Antioxidant/Anti-inflammatory Effects : Derivatives with dihydropyridine moieties (e.g., 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines) show radical scavenging activity (IC50 = 12–35 µM for DPPH assay) .
Biological Activity
6-Chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine can be represented as follows:
- IUPAC Name : 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C_8H_8ClN_3
- Molecular Weight : 183.62 g/mol
- CAS Number : 650592-18-0
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of several protein kinases, including TBK1 (TANK-binding kinase 1). Inhibitors like compound 15y derived from this class demonstrated an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream signaling in immune cells .
- Antimicrobial Activity : Recent studies have shown that certain derivatives display significant antimicrobial properties against Mycobacterium tuberculosis. For instance, a combinatorial library of pyrazolo[3,4-b]pyridines was synthesized and evaluated for antitubercular activity, revealing promising candidates with effective inhibition against the H37Rv strain .
Therapeutic Applications
The biological activities of 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine suggest several therapeutic applications:
- Cancer Therapy : The compound's ability to inhibit key signaling pathways involved in tumor growth positions it as a potential candidate for cancer treatment. Studies have reported antiproliferative effects on various cancer cell lines such as A172 and U87MG .
- Anti-inflammatory Effects : By modulating immune responses through TBK1 inhibition, this compound may also serve as an anti-inflammatory agent. Its role in reducing inflammatory cytokine production has been noted in cellular models .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
